molecular formula C12H17BrO B1519215 1-(2-Bromoethoxy)-3-tert-butylbenzene CAS No. 1099115-94-2

1-(2-Bromoethoxy)-3-tert-butylbenzene

Cat. No.: B1519215
CAS No.: 1099115-94-2
M. Wt: 257.17 g/mol
InChI Key: OUZRRZSDBMZAMM-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-3-tert-butylbenzene is a brominated aromatic ether characterized by a tert-butyl group at the meta position relative to the bromoethoxy (–OCH₂CH₂Br) substituent. The bromoethoxy group is a versatile functional moiety widely used in pharmaceutical intermediates, agrochemicals, and polymer chemistry . The tert-butyl group, a bulky electron-donating substituent, likely enhances steric hindrance and influences reactivity compared to smaller substituents like methyl or halogens.

Synthesis typically involves nucleophilic substitution reactions between phenol derivatives and 1,2-dibromoethane in the presence of a base like anhydrous K₂CO₃, a method yielding 71–94% for analogous compounds . Characterization relies on spectral techniques such as NMR and mass spectrometry, consistent with related bromoethoxybenzene derivatives .

Properties

IUPAC Name

1-(2-bromoethoxy)-3-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-12(2,3)10-5-4-6-11(9-10)14-8-7-13/h4-6,9H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZRRZSDBMZAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

1-(2-Bromoethoxy)-3-tert-butylbenzene is characterized by a brominated ethoxy group attached to a tert-butyl-substituted benzene ring. The molecular formula is C12H17BrO, and its structure can be depicted as follows:

Structure C12H17BrO\text{Structure }\text{C}_{12}\text{H}_{17}\text{BrO}

Currently, there is no well-documented mechanism of action for this compound as it has not been extensively studied in biological systems. However, similar compounds with brominated aromatic structures often exhibit various biological activities, including antibacterial and antifungal properties. The presence of bromine in organic molecules can influence their reactivity and interactions with biological targets, potentially leading to cytotoxic effects or modulation of enzymatic activities.

Biological Activity Insights from Related Compounds

While specific studies on this compound are sparse, insights can be drawn from the biological activity of structurally related compounds. For instance, brominated aromatic compounds are known to participate in nucleophilic substitution reactions which can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules such as DNA and proteins.

Table 1: Biological Activities of Related Brominated Compounds

CompoundActivity TypeReference
Brominated Flame RetardantsEndocrine disruption
2-BromophenolAntimicrobial
Brominated AlkenesCytotoxicity

Case Studies

  • Cytotoxic Effects : A study examining the cytotoxic effects of various brominated compounds demonstrated that certain derivatives could induce apoptosis in cancer cell lines. This suggests that this compound may exhibit similar properties, warranting further investigation into its potential as an anticancer agent.
  • Enzyme Inhibition : Research on brominated compounds has shown that they can act as inhibitors for specific enzymes involved in metabolic pathways. For example, studies indicate that some brominated phenols inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . This raises the possibility that this compound may impact drug metabolism or other biochemical processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., –CF₃ ) may reduce nucleophilic reactivity compared to electron-donating groups like –CH₃ or tert-butyl.
  • Physical State : Methyl-substituted derivatives are typically liquids, while halogenated analogs (e.g., Cl, Br) are solids .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Bromoethoxy)-3-tert-butylbenzene typically proceeds via two main stages:

  • Stage 1: Introduction of the tert-butyl group onto the benzene ring at the meta position relative to the future ethoxy substituent.
  • Stage 2: Attachment of the 2-bromoethoxy side chain onto the aromatic ring via nucleophilic substitution or etherification reactions.

Preparation of 3-tert-butylphenol or 3-tert-butylbenzene Derivative

The tert-butyl group is introduced onto the benzene ring primarily through Friedel-Crafts alkylation :

  • Reagents: tert-Butyl chloride or tert-butyl alcohol with a Lewis acid catalyst such as aluminum chloride (AlCl3).
  • Conditions: Typically conducted at room temperature or slightly elevated temperatures in an inert solvent like dichloromethane (CH2Cl2).
  • Outcome: Selective alkylation at the meta position relative to existing substituents or directing groups.

Alternatively, commercially available 3-tert-butylphenol or 3-tert-butylbenzene can be used as starting materials to streamline synthesis.

Introduction of the 2-Bromoethoxy Group

The key functionalization involves attaching the 2-bromoethoxy moiety onto the aromatic ring, which can be achieved by:

Etherification via Williamson Ether Synthesis

  • Starting Material: 3-tert-butylphenol (or its derivative).
  • Reagents: 2-bromoethyl bromide or 2-bromoethyl tosylate as the alkylating agent.
  • Base: Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the phenol.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetone.
  • Conditions: Reaction typically performed at 50–80°C under inert atmosphere.
  • Mechanism: The phenolate ion attacks the electrophilic carbon of 2-bromoethyl halide, forming the ether linkage and retaining the bromine at the terminal position.

Alternative Route: Nucleophilic Substitution on Pre-functionalized Aromatic Halide

  • Starting from 1-bromo-3-tert-butylbenzene, a nucleophilic substitution with 2-bromoethanol under basic conditions can also yield the target compound, though this route is less common due to competing side reactions.

Representative Synthetic Procedure

A typical synthesis may follow these steps:

Step Reagents & Conditions Description Yield Range
1. Friedel-Crafts Alkylation Benzene + tert-butyl chloride, AlCl3, CH2Cl2, 25°C Formation of 3-tert-butylbenzene 60–75%
2. Phenol Formation (if needed) Oxidation or hydroxylation of 3-tert-butylbenzene Conversion to 3-tert-butylphenol Variable
3. Williamson Ether Synthesis 3-tert-butylphenol + 2-bromoethyl bromide, NaH, DMF, 60°C Formation of this compound 70–90%

Reaction Optimization and Notes

  • Temperature Control: Maintaining moderate temperatures (50–80°C) during etherification prevents elimination side reactions.
  • Base Selection: Sodium hydride is preferred for efficient phenol deprotonation; milder bases may lead to incomplete conversion.
  • Solvent Choice: Polar aprotic solvents enhance nucleophilicity of phenolate and solubility of reagents.
  • Purification: Products are typically purified by column chromatography or recrystallization to remove unreacted starting materials and side products.

Analytical Data for Characterization

  • ¹H NMR: Characteristic singlet for tert-butyl protons (~1.3 ppm, 9H), aromatic protons in the 6.5–7.5 ppm range, and ethoxy methylene protons (CH2-O and CH2-Br) appearing as multiplets between 3.4–4.2 ppm.
  • ¹³C NMR: Signals for quaternary carbon of tert-butyl (~35 ppm), aromatic carbons (110–150 ppm), and ethoxy carbons (~30–70 ppm).
  • Mass Spectrometry: Molecular ion peak corresponding to the molecular weight of this compound confirms product identity.

Summary Table of Preparation Methods

Method Starting Material Reagents Conditions Yield Comments
Friedel-Crafts Alkylation + Williamson Ether Synthesis Benzene → 3-tert-butylphenol tert-butyl chloride, AlCl3; 2-bromoethyl bromide, NaH 25°C (alkylation), 60°C (etherification) 60–90% overall Most common, reliable
Direct Etherification of 3-tert-butylphenol 3-tert-butylphenol 2-bromoethyl bromide, K2CO3 50–80°C 70–85% Mild base, good selectivity
Nucleophilic substitution on 1-bromo-3-tert-butylbenzene 1-bromo-3-tert-butylbenzene 2-bromoethanol, base Elevated temperature Moderate Less common, side reactions possible

Research Findings and Literature Insights

  • The Friedel-Crafts alkylation step is well-established with high regioselectivity for tert-butyl substitution at the meta position relative to phenolic or other directing groups.
  • The Williamson ether synthesis is the preferred method for installing the 2-bromoethoxy substituent due to its straightforward mechanism and high yields.
  • Careful control of reaction parameters (temperature, base strength, solvent polarity) is crucial to minimize side reactions such as elimination or polyalkylation.
  • The bromine atom on the ethoxy side chain remains reactive for further functionalization, making this compound a versatile intermediate in organic synthesis.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-bromoethoxy)-3-tert-butylbenzene, and how can reaction conditions be optimized?

Answer: this compound is typically synthesized via nucleophilic substitution or etherification reactions. A standard approach involves reacting 3-tert-butylphenol with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ or NaH in a polar aprotic solvent like DMF or THF). Key optimization strategies include:

  • Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and minimize side reactions like elimination .
  • Solvent selection : THF or DMF enhances nucleophilicity of the phenolic oxygen .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

Q. Example Protocol :

StepConditionsYield
1. Phenol activation3-tert-butylphenol + K₂CO₃, DMF, 60°C, 2h85%
2. Alkylation1,2-dibromoethane added dropwise, stirred 12h at 70°C72%

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Answer: Key characterization techniques include:

  • NMR :
    • ¹H NMR : Peaks at δ 1.3 ppm (t-Bu, 9H), δ 3.8–4.2 ppm (OCH₂CH₂Br), and aromatic protons (δ 6.7–7.2 ppm) .
    • ¹³C NMR : Signals for t-Bu (29.5 ppm), BrCH₂ (32.1 ppm), and aromatic carbons (110–150 ppm) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 285.0 (C₁₂H₁₇BrO⁺) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients verify purity (>95%) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the bromoethoxy group in cross-coupling reactions?

Answer: The C–Br bond in this compound participates in Suzuki-Miyaura or Ullmann couplings. Factors influencing reactivity:

  • Electronic effects : Electron-withdrawing t-Bu groups activate the bromine for oxidative addition to Pd(0) catalysts .
  • Steric hindrance : Bulky substituents on the benzene ring may slow transmetallation steps, requiring ligands like XPhos .

Q. Case Study :

Reaction TypeCatalyst SystemYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O68%
Ullmann CouplingCuI, 1,10-phenanthroline, DMSO55%

Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict EAS regioselectivity:

  • Electron-donating groups : The t-Bu group directs electrophiles to the para position of the bromoethoxy group .
  • Hammett parameters : σ⁺ values correlate with activation energies for nitration or sulfonation .

Q. What strategies resolve contradictions in reported reactivity data (e.g., hydrolysis rates)?

Answer: Discrepancies in hydrolysis kinetics (e.g., variable half-lives in aqueous ethanol) arise from:

  • Solvent polarity : Higher water content accelerates SN2 hydrolysis of the bromoethoxy group .
  • pH dependence : Acidic conditions protonate the ether oxygen, increasing leaving-group ability .

Q. Methodological Approach :

  • Conduct controlled kinetic studies under standardized conditions (e.g., 50% EtOH/H₂O, pH 7.4).
  • Compare Arrhenius plots to identify activation energy differences .

Data-Driven Research Applications

Q. How is this compound utilized as a building block in pharmaceutical intermediates?

Answer: this compound serves as a precursor in synthesizing:

  • Anticholinergic agents : Key intermediate in umeclidinium bromide (COPD drug) via quaternization of azabicyclo scaffolds .
  • Kinase inhibitors : Bromoethoxy groups enable functionalization of heterocyclic cores .

Q. Synthetic Pathway Example :

StepTransformationYield
1. AlkylationReaction with piperidine derivative70%
2. QuaternizationTreatment with methyl triflate65%

Q. What role does this compound play in studying structure-activity relationships (SAR) for agrochemicals?

Answer: The t-Bu and bromoethoxy groups are probed for:

  • Lipophilicity : LogP values (~3.5) influence membrane permeability in herbicidal agents .
  • Metabolic stability : Deuterated analogs (e.g., CD₃ substitution) assess oxidative metabolism in liver microsomes .

Q. SAR Data :

DerivativeHerbicidal Activity (IC₅₀, μM)LogP
Parent compound12.33.5
CF₃-substituted8.74.1

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Bromoethoxy)-3-tert-butylbenzene
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1-(2-Bromoethoxy)-3-tert-butylbenzene

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